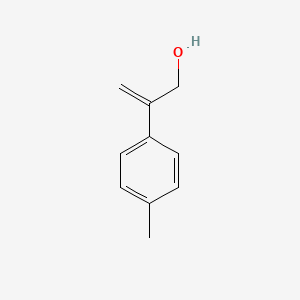
2-(4-Methylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)prop-2-en-1-ol, also known as p-methyl styryl carbinol or PMSC, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is of great interest to researchers due to its unique chemical properties and potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
PMSC is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, PMSC is thought to increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that PMSC has a number of biochemical and physiological effects, including the ability to improve cognitive function, enhance memory, and reduce oxidative stress. PMSC has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMSC is its relatively low cost and ease of synthesis. The compound is also highly stable, making it easy to handle and store. However, PMSC has limited water solubility, which can make it difficult to work with in aqueous solutions. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are many potential future directions for research on PMSC. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the use of PMSC as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new enantiomerically pure compounds. Finally, there is interest in studying the long-term effects of PMSC on cognitive function and memory, which could have important implications for the treatment of neurological disorders such as Alzheimer's disease.
Méthodes De Synthèse
PMSC can be synthesized through a variety of methods, including the condensation of 2-(4-Methylphenyl)prop-2-en-1-ol benzaldehyde with acetone, and the reaction of 2-(4-Methylphenyl)prop-2-en-1-ol benzyl chloride with magnesium in the presence of a Grignard reagent. The synthesis of PMSC is a relatively straightforward process, and the compound can be produced in high yields with relatively low cost.
Applications De Recherche Scientifique
PMSC has been extensively studied for its potential applications in the field of organic chemistry. The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. PMSC is also used as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.
Propriétés
IUPAC Name |
2-(4-methylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGGVXZSCEMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)prop-2-en-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
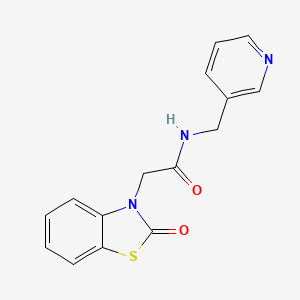
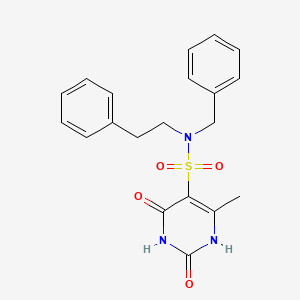
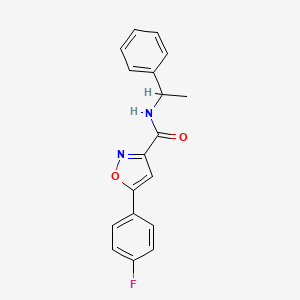
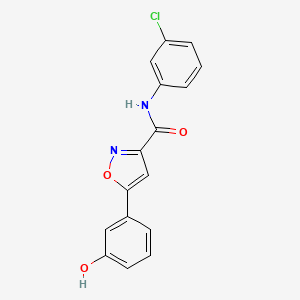
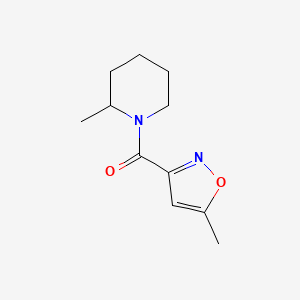
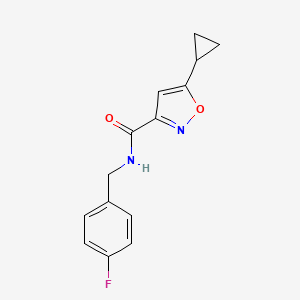
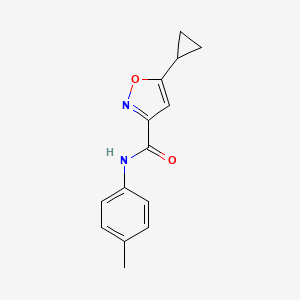
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
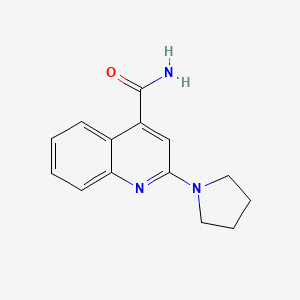
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)